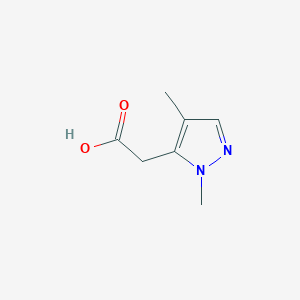

![molecular formula C12H12N2O3 B2390717 Ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate CAS No. 80812-55-1](/img/structure/B2390717.png)

Ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

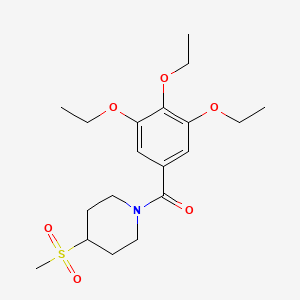

Ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate is a chemical compound with the molecular formula C12H12N2O3 . It has a molecular weight of 232.239 . This compound is available from various suppliers for scientific research needs .

Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate consists of a naphthyridine ring, which is a type of heterocyclic compound . The naphthyridine ring in this compound is substituted with an ethyl ester group, a methyl group, and an oxo group .Physical And Chemical Properties Analysis

Ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate is a compound with a molecular weight of 232.239 . The solubility of this compound in DMSO is unknown . More research is needed to provide a comprehensive analysis of its physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- Ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate and its derivatives have been synthesized for various scientific applications. A study by Balogh et al. (2009) describes the synthesis of ethyl 4-substituted and 6-substituted derivatives in a one-step reaction. These compounds are significant for their potential use in various chemical reactions and as intermediates in the synthesis of more complex molecules (Balogh, Hermecz, Simon, & Pusztay, 2009).

Antibacterial Agents

- Several studies have investigated the use of ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate derivatives as antibacterial agents. For instance, Hirose et al. (1982) synthesized 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids that showed enhanced in vitro antibacterial activity. These compounds, particularly the 1,8-naphthyridine derivatives, were more active than their 1,6-naphthyridine counterparts (Hirose, Mishio, Matsumoto, & Minami, 1982).

Gastric Antisecretory Properties

- Santilli et al. (1987) explored 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives for their potent gastric antisecretory properties in animal models. Two compounds, in particular, showed significant dose-related reduction in total acid output in rats, indicating potential applications in treating gastric conditions (Santilli, Scotese, Bauer, & Bell, 1987).

Synthesis Methods

- A study by Leyva-Ramos et al. (2017) presented a microwave-assisted method for synthesizing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate for the preparation of naphthyridone derivatives. This method reduced the time and steps required in the synthesis, highlighting advancements in the synthesis techniques of such compounds (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).

Antimicrobial Activity

- Ramesh and Sreenivasulu (2004) synthesized 2-Methyl-1,8-naphthyridine-3-carbazide from ethyl 2-methyl-1,8-naphthyridine-3-carboxylate and assessed its antimicrobial activity. This research adds to the understanding of the potential antimicrobial applications of derivatives of ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate (Ramesh & Sreenivasulu, 2004).

Eigenschaften

IUPAC Name |

ethyl 2-methyl-5-oxo-6H-1,6-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)8-6-9-10(14-7(8)2)4-5-13-11(9)15/h4-6H,3H2,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSPAJGYNQKDIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CNC(=O)C2=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

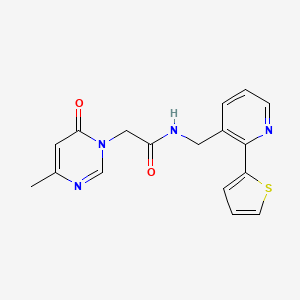

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2390634.png)

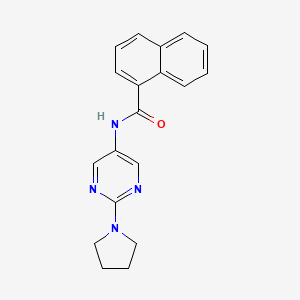

![4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2390639.png)

![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

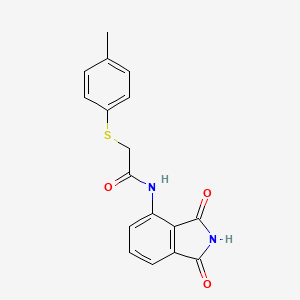

![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2390641.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2390645.png)

![N-(3,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2390646.png)

![N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2390650.png)

![N-[2-(4-fluorophenyl)-1H-indol-3-yl]-N'-(2-furylmethyl)urea](/img/structure/B2390656.png)

![5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2390657.png)